molecular formula C13H12ClNO2 B1318592 3-Chloro-4-(3-methoxyphenoxy)aniline CAS No. 59871-14-6

3-Chloro-4-(3-methoxyphenoxy)aniline

Cat. No.: B1318592
CAS No.: 59871-14-6
M. Wt: 249.69 g/mol
InChI Key: ZKFZVCBUFBFPSJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol. It is characterized by the presence of an aniline group, a chloro group, and a methoxyphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Chloro-4-(3-methoxyphenoxy)aniline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 3-Chloro-4-(3-methoxyphenoxy)aniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . The compound is very toxic to aquatic life with long-lasting effects .

Preparation Methods

The synthesis of 3-Chloro-4-(3-methoxyphenoxy)aniline can be achieved through several methods. One common synthetic route involves the reaction of 3-chloroaniline with 3-methoxyphenol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature range of 10-40°C for several hours . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

3-Chloro-4-(3-methoxyphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using palladium catalysts and boron reagents to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit chitin synthesis in fungi, making it effective as an antifungal agent . The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

3-Chloro-4-(3-methoxyphenoxy)aniline can be compared with other similar compounds such as:

    3-Chloro-4-methoxyaniline: This compound has a similar structure but lacks the phenoxy group.

    3-Chloro-4-(4-methoxyphenoxy)aniline: This compound has a methoxy group in a different position, which can affect its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(15)7-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFZVCBUFBFPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589739
Record name 3-Chloro-4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59871-14-6
Record name 3-Chloro-4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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